TrkA Kinase Inhibitory Activity: Absence of Publicly Available Quantitative Data
The compound is annotated as a TrkA inhibitor in the DrugMAP database and is described as Example 1 in patent WO2013176970 [1]. However, no quantitative IC₅₀ or Kᵢ values for this specific compound against TrkA or any other kinase were found in the public domain. The patent document (WO2013176970A1) lists examples of urea-based TrkA inhibitors but does not provide numerical activity data for the compound corresponding to CAS 1797552-23-8 [2]. In contrast, related pyrazolyl-urea derivatives have been reported with TrkA IC₅₀ values in the nanomolar to micromolar range in separate patent filings (e.g., WO2015042088) [3], but these data derive from structurally distinct scaffolds and cannot be directly compared.
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Other pyrazolyl-urea TrkA inhibitors (e.g., WO2015042088 compounds); values range from <10 nM to >1 µM depending on scaffold [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro kinase inhibition assay (specific assay conditions not reported for target compound) |
Why This Matters
Without quantitative potency data, a scientific user cannot assess whether this compound offers a meaningful advantage in target engagement over other commercially available TrkA inhibitors.
- [1] DrugMAP. Tri-substituted urea derivative 1 (Drug ID: DMHGRTX). Target: TrkA (NTRK1). Available at: https://drugmap.idrblab.net/data/drug/details/DMHGRTX View Source
- [2] WO2013176970A1. TrkA Kinase Inhibitors, Compositions and Methods Thereof. WIPO (PCT), 2013. Available at: https://patents.google.com/patent/WO2013176970A1/en View Source
- [3] Bailey, J. J., et al. Evaluation of WO2015042088 A1 – a novel urea-based scaffold for TrkA inhibition. Expert Opinion on Therapeutic Patents, 2015, 25(11), 1309–1315. Available at: https://pubmed.ncbi.nlm.nih.gov/26389565/ View Source
